![molecular formula C10H9NO2 B1373138 4-isocyanato-3,4-dihydro-2H-1-benzopyran CAS No. 1333810-95-9](/img/structure/B1373138.png)
4-isocyanato-3,4-dihydro-2H-1-benzopyran
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Overview
Description
4-Isocyanato-3,4-dihydro-2H-1-benzopyran, also known as 4-isocyanatochromane, is a chemical compound with the molecular formula C10H9NO2 . It has a molecular weight of 175.19 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for 4-isocyanato-3,4-dihydro-2H-1-benzopyran is 1S/C10H9NO2/c12-7-11-9-5-6-13-10-4-2-1-3-8(9)10/h1-4,9H,5-6H2 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
4-Isocyanato-3,4-dihydro-2H-1-benzopyran is a liquid at room temperature . It should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Potassium Channel Activators
Research has shown that certain derivatives of 2H-1-benzopyran, like 4-Heterocyclyloxy-2H-1-benzopyran, have been tested for oral antihypertensive activity in spontaneously hypertensive rats. These compounds, including some pyridyloxy and pyridazinyloxy compounds, have demonstrated significant antihypertensive activities, indicating their potential as potassium channel activators (Bergmann et al., 1990).
Cytotoxic Compounds
Benzopyran derivatives, including pyrano[4,3-c][2]benzopyran-1,6-dione derivatives, have been isolated from the fungus Phellinus igniarius. These compounds have shown in vitro selective cytotoxicity against human lung and liver cancer cell lines, suggesting their use in cancer research and therapy (Mo et al., 2004).
Catalyst in Chemical Synthesis
TiO2 NPs-Coated Carbone Nanotubes have been used as a green and efficient catalyst for the synthesis of [1]benzopyrano[b][1]benzopyran-6-ones and xanthenols, involving 4-hydroxy-2H-1-benzopyran-2-one as a reactant. This method highlights the role of 2H-1-benzopyran derivatives in facilitating environmentally friendly chemical reactions (Abdolmohammadi, 2018).
Antihypertensive Agents
Several studies have synthesized and evaluated benzopyran derivatives for their antihypertensive activities. These compounds, particularly 4-(cyclic amido)-2H-1-benzopyran-3-ols, have been tested in spontaneously hypertensive rats and shown promising results as antihypertensive agents (Ashwood et al., 1986).
Coronary Vasodilators
3,4-dihydro-2H-1-benzopyran-3-ol derivatives have been synthesized and found to exhibit selective coronary vasodilation, suggesting their potential use in cardiovascular therapy. These compounds demonstrate the ability to increase coronary blood flow without significantly affecting systemic blood pressure or heart rate (Cho et al., 1996).
Safety and Hazards
properties
IUPAC Name |
4-isocyanato-3,4-dihydro-2H-chromene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c12-7-11-9-5-6-13-10-4-2-1-3-8(9)10/h1-4,9H,5-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXOVCCFEDUFHIU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1N=C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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